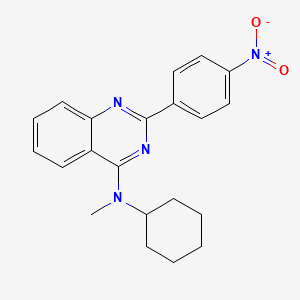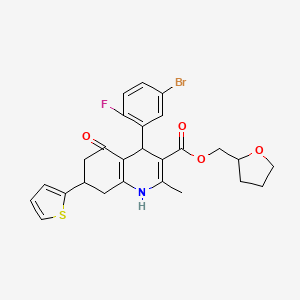![molecular formula C20H12N4O4S2 B11627952 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11627952.png)
2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features multiple functional groups, including a thiadiazole ring, a benzoxazine ring, and an isoindole-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
- Formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
- Construction of the benzoxazine ring via condensation reactions between anthranilic acid derivatives and aldehydes.
- Coupling of the thiadiazole and benzoxazine intermediates with isoindole-dione derivatives under specific reaction conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
- Scaling up the reactions in large reactors.
- Utilizing continuous flow chemistry techniques.
- Implementing purification methods such as recrystallization, chromatography, or distillation.
化学反応の分析
Types of Reactions
2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzoxazine and isoindole-dione rings can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield ethylsulfoxide or ethylsulfone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If it is explored as an anticancer agent, it may interfere with cellular signaling pathways or DNA replication.
類似化合物との比較
Similar Compounds
- 2-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
- 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-pyrrole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione lies in its combination of functional groups and rings, which may confer specific chemical reactivity and biological activity not found in similar compounds.
特性
分子式 |
C20H12N4O4S2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
2-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N4O4S2/c1-2-29-20-23-22-19(30-20)24-16(25)11-8-7-10(9-13(11)17(24)26)15-21-14-6-4-3-5-12(14)18(27)28-15/h3-9H,2H2,1H3 |
InChIキー |
FGBTYIYKUWHKQZ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11627880.png)
![2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627883.png)
![Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11627889.png)
![ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11627891.png)
methanone](/img/structure/B11627895.png)
![(2Z)-3-ethyl-N-(2-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11627896.png)

![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627912.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11627916.png)
![Benzyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11627935.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzamide](/img/structure/B11627943.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B11627946.png)
![allyl (2Z)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11627949.png)
